ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (molecular formula: C₁₅H₁₇N₅O₂; molecular weight: 299.33 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative with an ethyl ester group at position 3 and a substituted pyrazole ring at position 7 . The pyrazolo[1,5-a]pyrimidine scaffold is widely explored in medicinal chemistry due to its structural resemblance to purines, enabling interactions with biological targets such as kinases . The synthesis of such compounds typically involves cyclocondensation reactions between aminopyrazoles and β-diketones or related electrophilic partners under acidic or reflux conditions .
Properties
IUPAC Name |
ethyl 7-(1-ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-4-19-9-12(10(3)18-19)13-6-7-16-14-11(8-17-20(13)14)15(21)22-5-2/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKFHTWZSKDKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC=NC3=C(C=NN23)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of 1-ethyl-3-methyl-1H-pyrazole. This can be achieved through the reaction of ethyl hydrazine with ethyl acetoacetate under acidic conditions.
Construction of the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole derivative is then reacted with an appropriate pyrimidine precursor, such as 2-chloro-3-formylpyridine, under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Esterification: The final step involves the esterification of the carboxyl group using ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme, or through allosteric modulation, where it binds to a different site on the enzyme, causing a conformational change that reduces enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Ester vs. Amide Moieties : The target compound’s ethyl ester group at position 3 is less metabolically stable than amide derivatives, as shown in kinase inhibitor studies. Replacing esters with amides improved both stability and potency in B-Raf inhibitors .
- Substituent Effects : The 7-(1-ethyl-3-methylpyrazol-4-yl) group in the target compound introduces steric bulk and moderate lipophilicity, which may influence binding to hydrophobic pockets in target proteins. In contrast, 7-trifluoromethyl or 5-aryl substituents (e.g., 4-methoxyphenyl in ) enhance electronic effects and target affinity .
Key Research Findings
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidine-3-carboxylates are prominent in kinase inhibitor development. The ethyl ester group in the target compound may serve as a prodrug, hydrolyzing in vivo to active carboxylic acids .
- SAR Trends :
- Stability Data : Microsomal stability assays for amide derivatives show >50% remaining after 1 hour, whereas esters degrade rapidly .
Biological Activity
Ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, as well as its potential as an enzyme inhibitor. The findings are supported by relevant studies and data tables summarizing key research results.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, a study reported that certain derivatives achieved a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines, indicating their potential as dual inhibitors of CDK2 and TRKA kinases . Another compound from this family showed an IC50 value of 19.70 μM against cancer cells, comparable to standard chemotherapeutics like etoposide .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Various Cancer Cell Lines | 19.70 | CDK2/TRKA Inhibition |
| Compound A | MCF-7 (Breast Cancer) | 25.0 | Apoptosis Induction |
| Compound B | A549 (Lung Cancer) | 15.0 | Cell Cycle Arrest |
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have also been extensively studied. One investigation revealed that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, ethyl derivatives demonstrated an MIC of 312 μM against Bacillus subtilis and Staphylococcus aureus . Additionally, some compounds have shown effectiveness against Mycobacterium tuberculosis and other pathogens.
Table 2: Antimicrobial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μM) |
|---|---|---|---|
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Bacillus subtilis | 23.0 ± 1.4 | 312 |
| Compound C | Escherichia coli | 15.0 ± 0.5 | 500 |
| Compound D | Pseudomonas aeruginosa | 12.0 ± 0.3 | 400 |
Antiviral Activity
Pyrazolo[1,5-a]pyrimidines have also been investigated for their antiviral properties. Certain derivatives have shown activity against HIV and other viral pathogens by inhibiting specific enzymes crucial for viral replication . The exploration of these compounds as potential antiviral agents is promising and warrants further investigation.
Enzyme Inhibition
The ability of ethyl pyrazolo[1,5-a]pyrimidine derivatives to inhibit various enzymes has been documented in several studies. Notably, they have shown inhibitory effects on RNA polymerase and other key enzymes involved in cellular processes. For instance, one study reported that a derivative exhibited a high docking score for RNA polymerase inhibition compared to standard drugs like Rifampicin .
Table 3: Enzyme Inhibition Potency of Pyrazolo[1,5-a]pyrimidines
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Ethyl Derivative X | RNA Polymerase | <10 |
| Ethyl Derivative Y | Dihydroorotate Dehydrogenase | 31 |
Case Study 1: Dual Inhibition Potential
A study focused on synthesizing ethyl pyrazolo[1,5-a]pyrimidine derivatives aimed at dual inhibition of CDK2 and TRKA kinases. The synthesized compounds were evaluated for their antiproliferative activity against various cancer cell lines, revealing promising results that suggest a novel approach to cancer therapy through multi-target inhibition.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of these derivatives against a range of bacterial strains. The results indicated that certain compounds not only inhibited bacterial growth effectively but also exhibited low cytotoxicity towards human cells, highlighting their therapeutic potential.
Q & A
Q. What are the standard synthetic routes for preparing ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis typically involves condensation reactions between aminopyrazole derivatives and ketones or enaminones. For example:
- Step 1 : React ethyl 5-amino-1H-pyrazole-4-carboxylate with a substituted ketone (e.g., 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde) under acidic conditions.
- Step 2 : Cyclization is catalyzed by FeCl₃ or polyvinyl pyrrolidine (PVP) to form the pyrazolo[1,5-a]pyrimidine core .
- Step 3 : Purification via column chromatography yields the final product, with reported yields ranging from 65–95% depending on substituents and reaction optimization .
Q. How is the compound characterized to confirm its structural integrity?
Key characterization methods include:
- ¹H/¹³C NMR : Signals for the pyrazole (δ 6.5–7.5 ppm) and pyrimidine (δ 8.0–8.5 ppm) protons, with ester carbonyl carbons appearing at ~165 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 365.31 for C₁₇H₁₄F₃N₃O₃ analogs) confirm molecular weight .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) bonds validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Optimization strategies include:
- Catalyst Screening : KHSO₄ or FeCl₃ enhances cyclization efficiency compared to non-catalytic methods .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .
- Temperature Control : Reactions at 80–100°C balance speed and selectivity; higher temperatures may degrade sensitive substituents .
Q. What methodologies are used to identify biological targets and mechanisms of action?
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or PARG enzymes using fluorescence-based assays .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding interactions between the compound’s pyrazolo-pyrimidine core and enzyme active sites .
- Cell-Based Studies : Dose-dependent inhibition of cancer cell proliferation (e.g., MTT assays) validates antitumor activity, with EC₅₀ values reported in µM ranges .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Electron-Withdrawing Groups (e.g., -CF₃): Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Bulky Substituents (e.g., aryl groups): Reduce solubility but improve selectivity for specific targets (e.g., PARG inhibitors in oncology) .
- Case Study : Replacing -CF₃ with -Cl in analogs decreases antitumor potency by ~40%, highlighting the role of halogen electronegativity in activity .
Q. How are crystallographic data validated for structural analysis?
- SHELX Suite : Refinement with SHELXL ensures accurate bond lengths/angles; R values < 0.05 indicate high reliability .
- PLATON Validation : Checks for missed symmetry, twinning, and solvent-accessible voids in the crystal lattice .
- Deposition in CSD/PDB : Public databases (e.g., Cambridge Structural Database) provide peer-reviewed validation .
Q. How to resolve contradictions in biological assay data across studies?
- Reproducibility Checks : Standardize cell lines (e.g., HeLa vs. MCF-7) and assay protocols (e.g., ATP levels in viability tests) .
- Meta-Analysis : Compare EC₅₀ values across studies to identify outliers caused by impurities or solvent effects (e.g., DMSO toxicity at >0.1% v/v) .
Methodological Considerations
- Synthetic Challenges : Steric hindrance from the 1-ethyl-3-methyl-pyrazole group may require prolonged reaction times (24–48 hrs) for complete cyclization .
- Analytical Pitfalls : Overlapping NMR signals for pyrazole and pyrimidine protons necessitate 2D experiments (e.g., COSY, HSQC) for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
